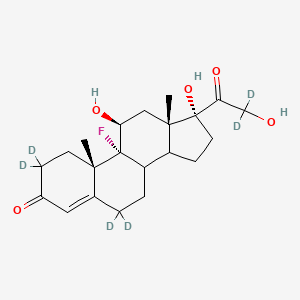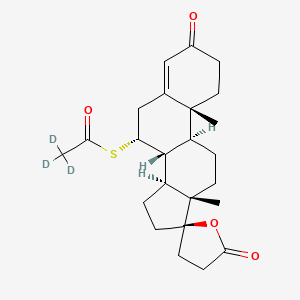
Rosiglitazone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled (deuterated) internal standard for Rosiglitazone.Current lot is approx 95% by HPLC.
Applications De Recherche Scientifique
Bone Density and Osteoblastogenesis Inhibition Rosiglitazone, an FDA-approved antidiabetic agent, has been found to significantly influence bone density and osteoblastogenesis. Studies have shown that rosiglitazone administration leads to a decrease in bone mineral density, bone volume, and trabecular width in mice models. This effect is linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma) which plays a crucial role in the differentiation of osteoblasts and adipocytes from bone marrow progenitors. The use of rosiglitazone was observed to act as a dominant inhibitor of osteoblastogenesis in murine bone marrow in vitro and led to significant bone loss in vivo (Rzońca, Suva, Gaddy, Montague, & Lecka-Czernik, 2004).
Liver Injury Protection Research indicates that rosiglitazone has protective effects against liver injury. In a study involving rats, rosiglitazone significantly inhibited hepatotoxicity induced by D-GaIN/LPS, as indicated by diagnostic indicators of liver damage and histopathological analysis. The study revealed that rosiglitazone could decrease the expression levels of pro-inflammatory markers and regulate the NF-κB signaling pathway, suggesting its potential application in treating inflammation-related liver injuries (Chen, Lin, Zhou, Chen, & Jin, 2016).
Impact on Insulin Sensitivity and Glucose Control Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes. It functions by reducing hyperglycemia and enhancing insulin sensitivity. Clinical trials have documented dosage-dependent reductions in HbA1c, indicating its efficacy in treating diabetes through its action on glucose metabolism (Phillips, Grunberger, Miller, Patwardhan, Rappaport, & Salzman, 2001).
Transcriptional Regulation in Adipocytes Studies have explored the role of rosiglitazone in regulating gene transcription in adipocytes. It was found that rosiglitazone redistributes transcription to PPARγ-driven enhancers, thereby repressing adipocyte gene transcription at endogenous levels of PPARγ and other transcription factors. This research provides insights into the mechanisms of rosiglitazone's action at the genomic level, which could inform anti-diabetic drug development (Step, Lim, Marinis, Prokesch, Steger, You, Won, & Lazar, 2014).
Inflammatory Lung Injury Therapy Rosiglitazone has been evaluated for its therapeutic potential in treating inflammatory lung injuries. In animal models, it significantly attenuated increases in markers of pulmonary inflammation following endotoxemia. The study suggests that PPAR-γ agonists like rosiglitazone could be used as therapeutic agents in the therapy of inflammatory lung injuries (Liu, Zeng, Zhang, & Yao, 2005).
Diabetic Neuropathy Treatment Rosiglitazone has been researched for its potential in treating diabetic neuropathy (DN). A study on diabetic mice indicated that rosiglitazone treatment reduced oxidative stress and prevented the development of thermal hypoalgesia associated with DN, suggesting its possible use in preventing or slowing the development of DN in diabetic patients (Wiggin, Kretzler, Pennathur, Sullivan, Brosius, & Feldman, 2008).
Propriétés
Formule moléculaire |
C18H15D4N3O3S |
|---|---|
Poids moléculaire |
361.45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B1165219.png)


